Home > Products > Screening Compounds P42459 > iMDK (quarterhydrate)
iMDK (quarterhydrate) -

iMDK (quarterhydrate)

Catalog Number: EVT-10961225
CAS Number:
Molecular Formula: C22H17FN2O2S
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of iMDK (quarterhydrate) involves several key methods that are common in the development of small molecule inhibitors. While specific synthetic routes for iMDK are not extensively detailed in the literature, general approaches used for similar compounds typically include:

  1. Chemical Synthesis: Utilizing organic synthesis techniques to construct the molecular framework of the compound.
  2. Hydration Process: The incorporation of water molecules during crystallization to form the quarterhydrate variant.
  3. Purification Techniques: Employing chromatography or recrystallization to isolate and purify the final product.

Technical details regarding these methods may include reaction conditions such as temperature, pressure, and solvent systems used during synthesis. The optimization of these parameters is crucial for achieving high yields and purity levels.

Molecular Structure Analysis

The molecular structure of iMDK (quarterhydrate) can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into:

  • Molecular Geometry: The arrangement of atoms within the molecule.
  • Functional Groups: Identification of key functional groups that contribute to its biological activity.
  • Hydration Effects: Understanding how the quarterhydrate form affects molecular interactions and stability.
Chemical Reactions Analysis

iMDK (quarterhydrate) participates in several chemical reactions relevant to its function as an inhibitor:

  1. Binding Interactions: The compound interacts with target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Inhibition Mechanism: It inhibits enzymatic activity associated with phosphoinositide 3-kinase pathways by altering conformational states of target proteins.
  3. Synergistic Effects: When combined with other inhibitors, such as mitogen-activated protein kinase/extracellular signal-regulated kinase inhibitors, it can enhance therapeutic efficacy against specific cancer types.

Technical details regarding these reactions would include kinetic parameters and binding affinities.

Mechanism of Action

The mechanism of action of iMDK (quarterhydrate) primarily revolves around its ability to inhibit midkine-mediated signaling pathways. This process involves:

  • Inhibition of Growth Factor Signaling: By blocking midkine's interaction with its receptors, iMDK disrupts downstream signaling cascades that promote cell proliferation and survival.
  • Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells, particularly in non-small cell lung cancer models.
  • Impact on Tumor Microenvironment: The compound may also alter the tumor microenvironment by affecting angiogenesis and immune cell infiltration.

Data supporting these mechanisms would typically come from cellular assays and animal model studies demonstrating changes in tumor growth dynamics.

Physical and Chemical Properties Analysis

The physical and chemical properties of iMDK (quarterhydrate) are critical for understanding its behavior in biological systems:

  • Solubility: As a quarterhydrate, solubility may vary significantly compared to its anhydrous form; understanding this property is essential for formulation development.
  • Stability: The presence of water molecules can influence stability under various storage conditions.
  • Melting Point and Boiling Point: Determining these properties helps assess thermal stability and compatibility with other compounds.

Relevant data may include solubility profiles in different solvents, stability studies under varied pH conditions, and thermal analysis results.

Applications

iMDK (quarterhydrate) has several scientific applications:

  • Cancer Research: Its primary application lies in oncology as a potential therapeutic agent against non-small cell lung cancer by inhibiting midkine signaling pathways.
  • Drug Development: It serves as a lead compound for developing new inhibitors targeting similar pathways involved in other cancers or diseases characterized by aberrant growth factor signaling.
  • Biological Studies: Researchers utilize this compound to study midkine's role in cellular processes beyond cancer, including neuroprotection and tissue regeneration.
Introduction and Research Context

iMDK Quarterhydrate: Definition and Academic Significance

iMDK Quarterhydrate is a hydrated crystalline form of a selective midkine (Midkine) signaling inhibitor, chemically stabilized via four water molecules per inhibitor unit. This compound serves as a critical research tool for elucidating Midkine-driven oncogenic mechanisms and validating Midkine as a therapeutic target. Midkine, a heparin-binding growth factor, is aberrantly overexpressed in numerous malignancies but exhibits minimal expression in healthy adult tissues, making it an attractive target for precision oncology [1] [5] [7]. The quarterhydrate formulation enhances the compound’s stability and bioavailability, facilitating in vitro and in vivo pharmacological studies. Its academic significance lies in its capacity to disrupt Midkine-mediated tumor progression pathways—including proliferation, angiogenesis, and drug resistance—thereby providing a foundation for targeted cancer therapeutics [5] [7] [10].

Literature Review on Midkine Signaling in Oncology

Midkine drives oncogenesis through multifaceted interactions with receptor networks and downstream signaling cascades. Key mechanisms include:

  • Receptor Binding and Core Pathways: Midkine activates anaplastic lymphoma kinase (Anaplastic Lymphoma Kinase), low-density lipoprotein receptor-related protein (Low-Density Lipoprotein Receptor-Related Protein), and protein tyrosine phosphatase ζ (Protein Tyrosine Phosphatase ζ), initiating phosphoinositide 3-kinase (Phosphoinositide 3-Kinase)/AKT, mitogen-activated protein kinase (Mitogen-Activated Protein Kinase), and nuclear factor kappa-light-chain-enhancer of activated B cells (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells) pathways. This promotes tumor cell survival, epithelial-mesenchymal transition, and metastasis [1] [5] [10].
  • Angiogenesis and Microenvironment Modulation: Midkine upregulates vascular endothelial growth factor (Vascular Endothelial Growth Factor) and facilitates neutrophil adhesion, enhancing tumor vascularization. Hypoxia-inducible factor 1-alpha (Hypoxia-Inducible Factor 1-Alpha) induces Midkine under hypoxic conditions, creating a feed-forward loop that accelerates tumor adaptation [5] [10].
  • Therapeutic Resistance: Midkine confers resistance to chemotherapy (e.g., gemcitabine, cisplatin) and targeted agents by suppressing caspase-mediated apoptosis, upregulating B-cell lymphoma 2 (B-Cell Lymphoma 2), and activating efflux pumps. In non-small cell lung cancer (Non-Small Cell Lung Cancer), Midkine overexpression correlates with reduced progression-free survival [7] [10].

Table 1: Midkine-Associated Oncogenic Pathways and Functional Outcomes

PathwayKey EffectorsOncogenic Functions
PI3K/AKT/mTORAnaplastic Lymphoma Kinase, Low-Density Lipoprotein Receptor-Related ProteinCell survival, metabolism, drug resistance
Mitogen-Activated Protein KinaseRas/Raf/MEK/ERKProliferation, epithelial-mesenchymal transition
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B CellsTumor Necrosis Factor Alpha, Interleukin 1 BetaInflammation, anti-apoptosis
Hypoxia-Inducible Factor 1-AlphaVascular Endothelial Growth FactorAngiogenesis, metabolic reprogramming

Theoretical Frameworks for Phosphoinositide 3-Kinase Inhibition in Solid Tumors

Phosphoinositide 3-Kinase hyperactivation in solid tumors arises from mutations (e.g., Phosphoinositide 3-Kinase Catalytic Subunit Alpha, Phosphatase and Tensin Homolog loss) or upstream signaling dysregulation. However, monotherapy with Phosphoinositide 3-Kinase inhibitors faces limitations:

  • Weak Driver Activity: Phosphoinositide 3-Kinase Catalytic Subunit Alpha mutations alone insufficiently drive malignancy, requiring co-alterations (e.g., Kirsten Rat Sarcoma Virus, Tumor Protein 53) for tumorigenesis. This reduces single-agent efficacy [2] [6].
  • Feedback Mechanisms: Inhibiting Phosphoinositide 3-Kinase triggers insulin receptor substrate 1 (Insulin Receptor Substrate 1)-dependent reactivation of Phosphoinositide 3-Kinase and upregulates receptor tyrosine kinases (Receptor Tyrosine Kinases), sustaining tumor survival [6] [8].
  • Isoform Selectivity: Pan-Phosphoinositide 3-Kinase inhibitors (e.g., Buparlisib) cause dose-limiting toxicities (e.g., hyperglycemia), whereas isoform-specific agents (e.g., Alpelisib) benefit mutant tumors but face resistance from pathway reactivation [2] [8].

Combining Phosphoinositide 3-Kinase inhibitors with Midkine antagonists like iMDK Quarterhydrate addresses these challenges by:

  • Blocking parallel survival pathways (e.g., Mitogen-Activated Protein Kinase via Midkine).
  • Mitigating feedback loops through simultaneous receptor inhibition (e.g., Anaplastic Lymphoma Kinase, Low-Density Lipoprotein Receptor-Related Protein).
  • Enhancing cytotoxicity in Phosphoinositide 3-Kinase-altered tumors with Midkine overexpression [6] [8].

Table 2: Phosphoinositide 3-Kinase Inhibitor Classes and Limitations

GenerationExamplesKey Limitations
Pan-Phosphoinositide 3-KinaseBuparlisib, PictilisibHyperglycemia, poor mutant specificity
Isoform-SpecificAlpelisib (α), Copanlisib (δ)Compensatory pathway activation
Dual PI3K/mTORBEZ235, LY3023414Toxicity, feedback upregulation

Knowledge Gaps in Non-Small Cell Lung Cancer-Targeted Combination Therapies

Non-Small Cell Lung Cancer management faces critical barriers in deploying Phosphoinositide 3-Kinase/Midkine-directed combinations:

  • Biomarker Testing Inefficiencies: Over 60% of advanced Non-Small Cell Lung Cancer patients receive suboptimal targeted therapies due to pre-analytical (e.g., insufficient biopsy samples), analytical (e.g., false-negative results), and post-analytical (e.g., delayed reporting) gaps. Midkine’s potential as a plasma biomarker remains underutilized despite correlating with drug resistance and poor prognosis [3] [7].
  • Heterogeneity in Pathway Dependency: Phosphoinositide 3-Kinase pathway alterations often exhibit subclonal distribution within tumors, reducing response durability. Midkine expression heterogeneity further complicates patient stratification for iMDK-based regimens [2] [3].
  • Immunomodulatory Knowledge Gaps: Midkine suppresses T-cell recruitment and promotes macrophage polarization toward immunosuppressive phenotypes. Its interaction with immune checkpoint inhibitors (e.g., programmed cell death protein 1 blockers) is uncharacterized, posing challenges for triple-combination designs [9] [10].
  • Clinical Trial Design: No phase III trials exist evaluating Phosphoinositide 3-Kinase inhibitors combined with Midkine antagonists. Optimal dosing sequences (concurrent vs. staggered), pharmacodynamic biomarkers, and mechanisms governing adaptive resistance require systematic investigation [6] [8].

Addressing these gaps necessitates standardized Midkine detection assays, multi-omics validation of Phosphoinositide 3-Kinase/Midkine crosstalk, and innovative trial frameworks for biomarker-enriched populations.

Properties

Product Name

iMDK (quarterhydrate)

IUPAC Name

3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane

Molecular Formula

C22H17FN2O2S

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H13FN2O2S.CH4/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25;/h1-8,10-12H,9H2;1H4

InChI Key

AGDVUEDRTDQRET-UHFFFAOYSA-N

Canonical SMILES

C.C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.